4-溴-3-甲氧基吡啶

描述

4-Bromo-3-methoxypyridine is used as an intermediate for pharmaceutical and organic synthesis . It is a part of the Thermo Scientific Chemicals brand product portfolio .

Synthesis Analysis

There are several papers that discuss the synthesis of compounds similar to 4-Bromo-3-methoxypyridine. For instance, one paper discusses the comparison of experimental and theoretical B3LYP/6-31G (d,p) FT-Raman spectra for (E)-N′- (4-Methoxybenzylidene)pyridine-3-carbohydrazide dihydrate .

Molecular Structure Analysis

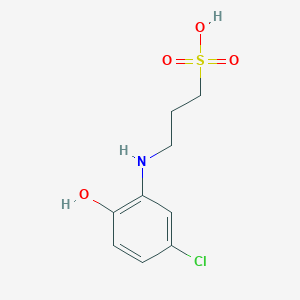

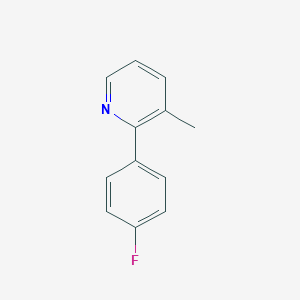

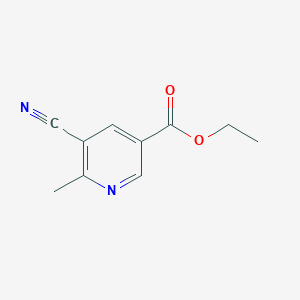

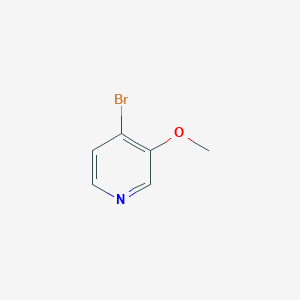

The molecular formula of 4-Bromo-3-methoxypyridine is C6H6BrNO . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Chemical Reactions Analysis

There are several studies that discuss the chemical reactions involving compounds similar to 4-Bromo-3-methoxypyridine. For example, one study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-3-methoxypyridine is 188.02 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 22.1 Ų .

科学研究应用

Medicinal Chemistry: p38α MAP Kinase Inhibitors

4-Bromo-3-methoxypyridine: plays a crucial role in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors are significant in the treatment of diseases driven by cytokines, such as rheumatoid arthritis and psoriasis. The compound serves as a precursor in the synthesis of potent inhibitors that interact with the ribose and phosphate binding site of the enzyme, showcasing its importance in developing therapeutic agents.

Organic Synthesis: Intermediate for Pharmaceuticals

In organic synthesis, 4-Bromo-3-methoxypyridine is utilized as an intermediate for the synthesis of various pharmaceutical compounds . Its role as an intermediate highlights its versatility and importance in the synthesis of complex molecules for pharmaceutical applications.

Organic Electronics: π-Conjugated Systems

This compound is also relevant in the field of organic electronics. Derivatives of 4-Bromo-3-methoxypyridine may be useful in the development of organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems. This application demonstrates the compound’s potential in advancing technology in electronic devices.

Molecular Recognition: Sensor Design

The specific interactions of 4-Bromo-3-methoxypyridine derivatives can be exploited in the design of sensors. These sensors can detect various substances, indicating the compound’s utility in analytical chemistry and diagnostics.

Targeted Drug Delivery Systems

4-Bromo-3-methoxypyridine: can be a component in the design of targeted drug delivery systems . By modifying nanoparticles with derivatives of this compound, it’s possible to create systems that deliver drugs to specific sites in the body, enhancing the efficacy and reducing side effects.

Chemical Synthesis: Suzuki–Miyaura Coupling

The compound is involved in the Suzuki–Miyaura coupling process, a widely-applied carbon–carbon bond-forming reaction . It can be used to prepare boron reagents, which are essential for this type of coupling, showcasing its role in creating complex organic structures.

安全和危害

4-Bromo-3-methoxypyridine is harmful by inhalation, in contact with skin, and if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

作用机制

Target of Action

4-Bromo-3-methoxypyridine is primarily used as a building block in organic synthesis . It is often used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .

Mode of Action

In the Suzuki–Miyaura coupling, the 4-Bromo-3-methoxypyridine interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling is the main biochemical pathway affected by 4-Bromo-3-methoxypyridine . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

For instance, 4-Bromo-3-methoxypyridine is slightly soluble in water , which could influence its distribution and excretion in a biological system.

Result of Action

The result of the action of 4-Bromo-3-methoxypyridine in the Suzuki–Miyaura coupling is the formation of a new carbon–carbon bond . This reaction is a key step in the synthesis of various complex organic compounds .

Action Environment

The action of 4-Bromo-3-methoxypyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling requires specific reaction conditions, including the presence of a palladium catalyst and an organoboron reagent . Additionally, the reaction is typically performed under inert atmosphere conditions .

属性

IUPAC Name |

4-bromo-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJLJPJHDXLJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549617 | |

| Record name | 4-Bromo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109911-38-8 | |

| Record name | 4-Bromo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B22374.png)

![N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester](/img/structure/B22375.png)

![N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide](/img/structure/B22380.png)